molecular formula C8H9BrN2O3S B572775 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol CAS No. 1244060-05-6

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Número de catálogo: B572775
Número CAS: 1244060-05-6
Peso molecular: 293.135
Clave InChI: IOPRHGVOCZRMCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, also known as 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, is a useful research compound. Its molecular formula is C8H9BrN2O3S and its molecular weight is 293.135. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c9-6-1-8(3-10-2-6)15(13,14)11-4-7(12)5-11/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPRHGVOCZRMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

[1][2]

Executive Summary & Structural Rationale

1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinases and G-protein coupled receptors (GPCRs).[1][2]

  • Structural Logic: The molecule combines a 5-bromopyridine core (enabling palladium-catalyzed cross-coupling) with a sulfonyl-azetidin-3-ol moiety.[1][2]

  • Medicinal Chemistry Utility: The azetidin-3-ol group acts as a polar, metabolic "handle," lowering lipophilicity (

    
    ) and increasing fraction of sp3 character (
    
    
    ) compared to traditional piperazine or morpholine sulfonamides.[1] This structural modification is critical for improving the solubility and metabolic stability of drug candidates [1].[1]

Physicochemical Profiling

The following data represents the calculated and consensus properties derived from structural topology.

Table 1: Core Chemical Identity
PropertyValue
IUPAC Name 1-[(5-Bromopyridin-3-yl)sulfonyl]azetidin-3-ol
Molecular Formula

Molecular Weight 293.14 g/mol
Exact Mass 291.9517 Da
Smiles OC1CN(S(=O)(=O)c2cc(Br)cnc2)C1
Appearance White to off-white crystalline solid (Experimental)
Table 2: Molecular Descriptors (In Silico Consensus)
DescriptorValueSignificance
cLogP 0.2 – 0.6Indicates high polarity; favorable for oral bioavailability.[1][2]
TPSA ~85 ŲTopological Polar Surface Area; suggests good membrane permeability (<140 Ų).[1]
H-Bond Donors 1 (OH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 5Includes sulfonyl oxygens and pyridine nitrogen.[1]
Rotatable Bonds 2High rigidity (azetidine ring) reduces entropic penalty upon binding.[1]
pKa (Acid) ~13.5The hydroxyl group is weakly acidic; not ionized at physiological pH.[1]
pKa (Base) ~2.5Pyridine nitrogen is weakly basic due to electron-withdrawing sulfonyl group.[1]

Synthetic Methodology

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is typically achieved via a nucleophilic substitution reaction between 5-bromopyridine-3-sulfonyl chloride and azetidin-3-ol .[1][2] This protocol ensures high yield and minimal byproduct formation.[1]

Experimental Protocol

Reagents:

  • 5-Bromopyridine-3-sulfonyl chloride (1.0 eq)[1][2]

  • Azetidin-3-ol hydrochloride (1.1 eq)[1][2]

  • Triethylamine (

    
    ) or DIPEA (3.0 eq)[1][2]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with azetidin-3-ol HCl and anhydrous DCM under nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C. Add

    
     dropwise to liberate the free amine. Stir for 15 minutes.
    
  • Sulfonylation: Dissolve 5-bromopyridine-3-sulfonyl chloride in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass: 293.1

    
    ).[1]
    
  • Workup: Quench with water. Extract the aqueous layer with DCM (3x).[1] Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.[1]
    
  • Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Pathway

SynthesisWorkflowstartPrecursors:5-Bromo-3-pyridinesulfonyl Cl+ Azetidin-3-ol HClstep1Base Addition(Et3N/DIPEA, 0°C)start->step1DCM, N2 atmstep2Nucleophilic Attack(Sulfonamide Formation)step1->step2Warm to RT, 4hstep3Workup & Isolation(DCM Extr. / Recryst.)step2->step3Quench H2OproductTarget Product:1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-olstep3->productYield >85%

Caption: Figure 1. Standard synthetic route for sulfonamide formation via sulfonyl chloride activation.[1]

Stability & Handling (Safety Profile)

While specific toxicological data for this intermediate may be proprietary, its safety profile is inferred from its functional groups (halopyridines and sulfonamides).[1]

  • Physical Stability: Stable under normal laboratory conditions. Hygroscopic tendency due to the azetidine-hydroxyl group; store in a desiccator.[1]

  • Reactivity:

    • Incompatible with: Strong oxidizing agents, strong acids.[1][3]

    • Thermal Decomposition: May release

      
      , 
      
      
      , and Hydrogen Bromide (
      
      
      ) upon combustion.[1]
  • Handling Precautions:

    • Wear nitrile gloves and safety glasses.[1]

    • Process in a fume hood to avoid inhalation of dust.[1][4]

    • First Aid: In case of contact, rinse skin with soap and water.[1][5] If in eyes, rinse cautiously with water for 15 minutes [2].[1][3][5]

Applications in Drug Discovery

This compound serves as a versatile "linchpin" scaffold.[1]

  • Suzuki-Miyaura Coupling: The bromine at the C5 position of the pyridine ring is highly reactive toward aryl boronic acids.[1] This allows researchers to attach diverse aryl or heteroaryl groups, expanding the molecule into a potent inhibitor.[1]

  • Hydroxyl Functionalization: The azetidin-3-ol hydroxyl group can be:

    • Oxidized to a ketone (azetidin-3-one) for reductive amination.[1][2]

    • Converted to a fluoride (using DAST) to modulate pKa and metabolic stability.[1]

    • Etherified to introduce solubilizing tails.

Visualization: SAR Logic & Functionalization

SAR_Logiccore1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-olsuzukiC5-Bromine:Suzuki/Buchwald Coupling(Library Expansion)core->suzukiPd-CatalysissulfonylSulfonyl Linker:Rigid Geometry(Metabolic Stability)core->sulfonylLinker PropertiesazetidineAzetidin-3-ol:Polarity & Solubility(Fsp3 Enhancement)core->azetidineADME Optimization

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting reactive sites for library generation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 5-Bromopyridine-3-sulfonyl chloride.[1][2] MilliporeSigma. Link

  • PubChem. (2025).[1][6] Compound Summary: Azetidin-3-ol.[1][2][7][6][8] National Center for Biotechnology Information.[1] Link

The Ascendant Role of 5-Bromopyridine Sulfonyl Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] When functionalized with a sulfonyl group, its pharmacological potential is significantly amplified, a fact underscored by the presence of this moiety in over 150 FDA-approved drugs.[2] The strategic incorporation of a bromine atom at the 5-position of the pyridine sulfonyl scaffold further enhances its utility, offering a versatile handle for synthetic elaboration and influencing the molecule's electronic properties. This in-depth guide provides a comprehensive literature review of 5-bromopyridine sulfonyl scaffolds, from their synthesis to their burgeoning applications in drug discovery, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 5-Bromopyridine Sulfonyl Moiety

The 5-bromopyridine sulfonyl scaffold is a privileged structure in medicinal chemistry for several key reasons:

  • The Sulfonamide Pharmacophore: The sulfonamide group (-SO₂NH₂) is a versatile pharmacophore known for a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is crucial for anchoring molecules within the active sites of enzymes, such as the hinge region of kinases.[5] The aromatic nature of the ring also allows for π-π stacking interactions.

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves two primary purposes. Firstly, it acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5] Secondly, the electron-withdrawing nature of the bromine atom can influence the pKa of the sulfonamide proton and the overall electronic distribution of the molecule, thereby modulating its binding affinity and pharmacokinetic properties.

Synthesis of 5-Bromopyridine Sulfonyl Scaffolds: Key Intermediates and Methodologies

The synthesis of 5-bromopyridine sulfonamides typically proceeds through two key intermediates: 5-bromopyridine-2-sulfonyl chloride and 5-bromopyridine-3-sulfonyl chloride . The choice of isomer depends on the desired substitution pattern and the intended biological target.

Synthesis of 5-Bromopyridine Sulfonyl Chlorides

The most common and reliable method for the synthesis of pyridine sulfonyl chlorides is the Sandmeyer reaction , which involves the diazotization of an aminopyridine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6]

General Workflow for Sandmeyer Reaction:

cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonyl Chloride Formation A 5-Bromo-amino-pyridine B Diazonium Salt A->B NaNO₂, aq. HCl 0-5 °C E 5-Bromopyridine Sulfonyl Chloride B->E Reaction with SO₂/CuCl C Sulfur Dioxide (SO₂) in Acetic Acid C->E D Copper(I) Chloride (CuCl) D->E

Caption: General workflow for the synthesis of 5-bromopyridine sulfonyl chlorides via the Sandmeyer reaction.

Experimental Protocol: Synthesis of Pyridine-3-Sulfonyl Chloride from 3-Aminopyridine (A Representative Protocol)

This protocol outlines a general procedure for the synthesis of pyridine-3-sulfonyl chloride, which can be adapted for the 5-bromo analogues.[7][8]

Step 1: Diazotization of 3-Aminopyridine

  • To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 3-aminopyridine to the cold acid solution while maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the 3-aminopyridine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting solution for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude pyridine-3-sulfonyl chloride, which can be purified by distillation or chromatography.

Modern Approaches: A more recent and often safer alternative to using gaseous sulfur dioxide is the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable SO₂ surrogate.[9][10] This method offers improved handling and scalability.

Synthesis of 5-Bromopyridine Sulfonamides

The conversion of 5-bromopyridine sulfonyl chlorides to their corresponding sulfonamides is a straightforward nucleophilic substitution reaction with a primary or secondary amine.

General Workflow for Sulfonamide Formation:

A 5-Bromopyridine Sulfonyl Chloride D 5-Bromopyridine Sulfonamide A->D B Primary or Secondary Amine (R¹R²NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D HCl Scavenger

Caption: General workflow for the synthesis of 5-bromopyridine sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-5-bromopyridine-3-sulfonamides

  • Dissolve 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a slight excess (1.1-1.2 equivalents) of the desired primary or secondary amine.

  • Add a base, such as pyridine or triethylamine (1.5-2.0 equivalents), to act as an HCl scavenger.

  • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Biological Applications and Medicinal Chemistry of 5-Bromopyridine Sulfonyl Scaffolds

The versatility of the 5-bromopyridine sulfonyl scaffold has led to its exploration in a wide range of therapeutic areas.

Antibacterial Agents

The sulfonamide moiety has a long history in the development of antibacterial agents. A notable example incorporating the 5-bromopyridine scaffold is N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide. This compound has demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[2][11]

CompoundBacterial StrainMIC (µM)[2][11]
N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamideStaphylococcus aureus0.44
Streptococcus viridans0.22
Escherichia coli0.89
Klebsiella pneumoniae1.49
Proteus mirabilis0.44
Pseudomonas aeruginosa0.89

The potent activity of this compound highlights the potential for developing novel antibacterial agents based on the 5-bromopyridine sulfonyl scaffold.

Anticancer Agents

The 5-bromopyridine sulfonyl moiety has emerged as a key structural element in the design of various anticancer agents, particularly kinase inhibitors.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial target in anti-angiogenic cancer therapy.[12] Several studies have reported pyridine-sulfonamide hybrids as potent VEGFR-2 inhibitors. While not all examples explicitly contain the 5-bromo substituent, the general scaffold shows significant promise. For instance, certain isatin-based sulfonamides with a 5-bromo substitution have shown potent VEGFR-2 inhibitory activity. The 5-bromo position offers a site for modification to optimize potency and selectivity.

  • Tubulin Polymerization Inhibitors: A series of N-phenyl pyridine carbothioamides incorporating a sulfonamide pharmacophore have been evaluated as tubulin polymerization inhibitors.[4] Compounds with a sulfonamide moiety have exhibited potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[4] The 5-bromo substitution can be envisioned as a strategic modification to further explore the SAR of this class of compounds.

Antiviral and Neuroprotective Agents

The broad biological activity of sulfonamides extends to antiviral and neuroprotective applications.

  • Antiviral Activity: Pyridine-based sulfonamides have been investigated for their antiviral properties against a range of viruses, including HSV-1 and Coxsackievirus B4 (CBV4).[2][7] Specific derivatives have shown significant viral reduction, and their efficacy can be enhanced when used in combination with existing antiviral drugs like acyclovir.[2] The 5-bromopyridine sulfonyl scaffold represents a promising starting point for the design of novel antiviral agents.

  • Neuroprotective Potential: Sulfonamide derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][13][14][15] They have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and some exhibit neuroprotective effects in in vitro models of Parkinson's disease.[14] The ability to functionalize the 5-position of the pyridine ring allows for the fine-tuning of properties required for CNS-active drugs.

Structure-Activity Relationships (SAR)

The study of structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For 5-bromopyridine sulfonyl scaffolds, SAR studies often focus on modifications at three key positions:

Caption: Key positions for SAR exploration on the 5-bromopyridine sulfonyl scaffold.

  • Substitution on the Sulfonamide Nitrogen (R¹): The nature of the substituent on the sulfonamide nitrogen significantly impacts biological activity. Both aliphatic and aromatic groups can be introduced, and their size, lipophilicity, and hydrogen bonding potential can be varied to optimize interactions with the target protein.

  • Substitution on the Pyridine Ring (R²): The bromine at the 5-position serves as a key point for diversification. Suzuki and other cross-coupling reactions can be employed to introduce a wide variety of aryl, heteroaryl, and alkyl groups. These modifications can explore hydrophobic pockets in the target's binding site and influence the overall conformation of the molecule.

  • The Halogen at the 5-Position (X): While this guide focuses on 5-bromo derivatives, the nature of the halogen itself can be varied (e.g., chloro, iodo). This can impact the reactivity of the scaffold in cross-coupling reactions and can also have a direct effect on binding affinity through halogen bonding interactions.

Example SAR Table: α-Amylase and α-Glucosidase Inhibition by Sulfonamide Derivatives [16]

CompoundR Group on Sulfonamideα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
5c 4-Chlorophenyl53 ± 0.04250 ± 3.45
5f 4-Fluorophenyl54 ± 0.01310 ± 5.12
5h 4-Bromophenyl75 ± 0.34350 ± 6.21
5i 4-Iodophenyl43 ± 0.09280 ± 4.56
5j 2,4-Dichlorophenyl28 ± 1.74187 ± 1.54
Acarbose (Reference Drug)148 ± 0.06114 ± 3.68

This table illustrates how systematic changes to the aryl substituent on the sulfonamide can significantly impact the inhibitory activity against different enzymes.

Future Perspectives and Conclusion

The 5-bromopyridine sulfonyl scaffold continues to be a highly attractive and versatile platform in drug discovery. Its synthetic tractability, coupled with the proven pharmacological potential of the sulfonamide and pyridine moieties, ensures its continued relevance. Future research will likely focus on:

  • Development of more selective and potent inhibitors for a wider range of therapeutic targets, including novel kinases, proteases, and epigenetic enzymes.

  • Exploration of novel synthetic methodologies , such as C-H activation, to further streamline the synthesis and diversification of these scaffolds.

  • Application in the development of targeted therapies , such as antibody-drug conjugates, where the 5-bromopyridine sulfonyl moiety can be used to attach cytotoxic payloads to targeting antibodies.

References

  • Rai, D. K., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial. Indian Journal of Chemistry - Section B, 50(7), 931-936.
  • El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25953–25965.
  • Shaldam, M. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
  • Abdel-Wahab, B. F., et al. (2021). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 11(46), 28789-28803.
  • Rai, D. K., & Singh, R. K. (2011).
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2015). Acta Poloniae Pharmaceutica – Drug Research, 72(4), 727-735.
  • Egbujor, M. C., et al. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Medicinal Chemistry.
  • Regan, J., et al. (2002). p38 MAP kinase inhibitors for the treatment of inflammatory diseases. Current Opinion in Drug Discovery & Development, 5(5), 596-604.
  • A kind of preparation method of 2- amino -5- bromopyridine. (2019).
  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(24), 5569-5577.
  • Tlili, A., et al. (2019). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • Tlili, A., et al. (2019). Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis of 2,3-disubstituted pyridine-3-sulfonyl chlorides. (2011). Chemistry & Biology Interface, 1(3), 360-364.
  • Sandmeyer reaction. (2022, January 21). In Wikipedia.
  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2016). Baghdad Science Journal, 13(2s).
  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 143-145.
  • Comins, D. L., & Schilling, S. (1993). ipso-Substitution of a sulphinyl or sulphonyl group attached to pyridine rings and its application for the synthesis of macrocycles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2181-2187.
  • Dandu, R. R., & Ellman, J. A. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(17), 2023-2025.
  • El-Sayed, N. F., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3196.
  • Synthesis of 2-Amino-5-bromopyridine. (n.d.).
  • Al-Ghorbani, M., et al. (2025).
  • Ashraf, Z., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-7.
  • Synthesis method of pyridine-3-sulfonyl chloride. (2021).
  • Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Advanced Journal of Chemistry-Section A.
  • 5-bromopyridine-3-sulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Ahmed, M. F., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(3), 772.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses.
  • Pharmaceutical compositions. (2022). PubChem.
  • Proudfoot, J. (n.d.).
  • Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
  • Al-Warhi, T., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Pelliccia, S., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15896-15915.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • 3-Amino-5-bromopyridine. (n.d.). Chem-Impex.
  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.
  • Lin, T. S., et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498.
  • Kingslake, A., et al. (2021). Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. Movement Disorders, 36(S1).
  • p38 MAPK | Inhibitors. (n.d.). MedchemExpress.com.
  • Andrade-Jorge, E., et al. (2019). New Isoindole-1,3-dione Substituted Sulfonamides as Potent Inhibitors of Carbonic Anhydrase and Acetylcholinesterase: Design, Synthesis, and Biological Evaluation. ChemistrySelect, 4(45), 13347-13355.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.
  • Barvian, M., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6295-6307.
  • Al-Hussain, S. A., & Yaseen, Z. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3629-3641.
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model. (n.d.). Semantic Scholar.
  • Wang, Y., et al. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI.

Sources

Methodological & Application

Reagents for synthesizing 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Executive Summary & Strategic Rationale

The target molecule, 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol , represents a high-value scaffold in medicinal chemistry. It serves as a critical "linker-fragment" in the development of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). The 5-bromopyridine moiety offers a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the azetidin-3-ol provides a rigid, polar vector for hydrogen bonding or further functionalization (e.g., etherification or oxidation to the ketone).

Synthesis Challenge: The primary challenge lies in the chemoselective sulfonylation of the azetidine nitrogen in the presence of a free secondary hydroxyl group, and the potential instability of the electron-deficient pyridine sulfonyl chloride intermediate.

Protocol Strategy: This guide prioritizes a convergent synthesis . We employ a biphasic Schotten-Baumann coupling strategy to maximize N-selectivity over O-sulfonylation. Additionally, we provide a robust protocol for the de novo synthesis of the sulfonyl chloride reagent, as commercial batches of electron-deficient heteroaryl sulfonyl chlorides often degrade via hydrolysis during storage.

Retrosynthetic Analysis & Pathway

The logical disconnection is at the sulfonamide bond. The synthesis is divided into two phases:

  • Phase A: Preparation of the electrophile, 5-Bromopyridine-3-sulfonyl chloride (2 ), from 3-amino-5-bromopyridine via a modified Sandmeyer-Meerwein reaction.

  • Phase B: Chemoselective coupling of (2 ) with Azetidin-3-ol hydrochloride (3 ).

Retrosynthesis Target Target Molecule 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol Disconnection Sulfonamide Disconnection Target->Disconnection Precursor1 Electrophile (2) 5-Bromopyridine-3-sulfonyl chloride Disconnection->Precursor1 Precursor2 Nucleophile (3) Azetidin-3-ol HCl Disconnection->Precursor2 StartMat Starting Material (1) 3-Amino-5-bromopyridine Precursor1->StartMat Sandmeyer Rxn

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the sulfonamide core.

Reagents & Materials Specifications

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS RegistryFunctionPurity/Grade
3-Amino-5-bromopyridine 13534-97-9SM for Sulfonyl Chloride>98% (HPLC)
Azetidin-3-ol HCl 18621-18-6Nucleophile>97%; Hygroscopic (Store desiccated)
Sodium Nitrite (NaNO₂) 7632-00-0Diazotization AgentACS Reagent, ≥97%
Sulfur Dioxide (SO₂) 7446-09-5Sulfur SourceAnhydrous (Gas) or generated in situ
Copper(I) Chloride (CuCl) 7758-89-6Catalyst≥99%; Purified/White powder preferred
Thionyl Chloride (SOCl₂) 7719-09-7Chlorinating AgentReagentPlus, ≥99%
Dichloromethane (DCM) 75-09-2SolventAnhydrous (Phase B)[1][2]
Sodium Bicarbonate 144-55-8Base (Phase B)ACS Reagent

Experimental Protocols

Phase A: Synthesis of 5-Bromopyridine-3-sulfonyl chloride (2)

Note: If commercial (2) is available and fresh (white/pale yellow solid), skip to Phase B. If the commercial reagent is hydrolyzed (oil/sticky solid), perform this synthesis.

Principle: Diazotization of the aminopyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst (Meerwein sulfonyl chloride synthesis).

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL 3-neck round-bottom flask (RBF), dissolve 3-amino-5-bromopyridine (5.0 g, 28.9 mmol) in conc. HCl (15 mL).

    • Cool the mixture to -5°C to 0°C using an ice/salt bath. Stirring must be vigorous.[3]

    • Dropwise add a solution of NaNO₂ (2.2 g, 31.8 mmol) in water (5 mL). Maintain internal temp < 0°C.

    • Stir for 30 min at 0°C. The solution should turn clear/yellow (diazonium salt).

  • Sulfonyl Chloride Formation:

    • In a separate vessel, prepare a saturated solution of SO₂ in glacial acetic acid (25 mL) mixed with CuCl (0.85 g, 8.6 mmol). (Alternatively, use thionyl chloride/water method if SO₂ gas is unavailable, but SO₂/AcOH is cleaner for pyridines).

    • Safety: Perform in a well-ventilated fume hood.

    • Pour the cold diazonium salt solution (from step 1) into the stirring SO₂/CuCl mixture at 0°C.

    • Allow the mixture to warm to room temperature (RT) over 2 hours. Gas evolution (N₂) will be observed.

  • Workup:

    • Pour the reaction mixture into ice water (100 mL).

    • Extract immediately with DCM (3 x 50 mL). Note: Pyridine sulfonyl chlorides hydrolyze fast; work quickly.

    • Wash combined organics with cold water (2 x 50 mL) and cold brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo (bath < 30°C) to yield (2) as a tan/yellow solid.

    • Storage: Use immediately or store at -20°C under Argon.

Phase B: Coupling – Synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Principle: A biphasic Schotten-Baumann condition is selected. The inorganic base (NaHCO₃) in the aqueous phase neutralizes the HCl byproduct but is not strong enough to deprotonate the azetidine hydroxyl group (pKa ~15), preventing O-sulfonylation side products.

Step-by-Step Protocol:

  • Nucleophile Preparation:

    • In a 100 mL RBF, dissolve Azetidin-3-ol HCl (1.0 eq, e.g., 1.10 g, 10 mmol) in Water (10 mL).

    • Add NaHCO₃ (3.0 eq, 2.52 g, 30 mmol). Stir until dissolved. The pH should be ~8-9.

    • Add DCM (10 mL) to create a biphasic mixture. Cool to 0°C .

  • Coupling Reaction:

    • Dissolve 5-Bromopyridine-3-sulfonyl chloride (1.1 eq, 2.82 g, 11 mmol) in DCM (10 mL).

    • Add the sulfonyl chloride solution dropwise to the vigorously stirring biphasic azetidine mixture at 0°C over 15 minutes.

    • Critical Control: Vigorous stirring is essential to increase interfacial surface area.

    • Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS or TLC (5% MeOH in DCM).

  • Workup:

    • Separate the layers.[4][5]

    • Extract the aqueous layer with DCM (2 x 15 mL) to recover any product trapped in the water phase.

    • Optional: If the product is very polar, use EtOAc instead of DCM for extraction.

    • Wash combined organics with 0.5 M HCl (10 mL) to remove any unreacted aminopyridine or pyridine byproducts (the product sulfonamide is not basic enough to protonate significantly).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification:

    • The crude material is often pure enough (>90%).

    • If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Characterization & Quality Control

ParameterExpected Result
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Pyridine: ~8.9 (d), 8.8 (d), 8.4 (t) ppm (aromatic protons). Azetidine: ~4.4 (m, 1H, CH-OH), 3.9 (t, 2H), 3.5 (dd, 2H), 5.8 (d, OH).
LCMS (ESI+) [M+H]⁺ = 293.0 / 295.0 (1:1 Bromine isotope pattern)
Key Impurity Bis-sulfonamide: Check for absence of OH signal and shift in CH-OH proton.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Phase A) Hydrolysis of sulfonyl chloride during workup.Keep all aqueous washes ice-cold. Dry organic layer thoroughly before evaporation.
O-Sulfonylation (Phase B) Base too strong or reaction temp too high.Use NaHCO₃ (weak base). Ensure temp starts at 0°C. Do not use NaH or NaOH.
Incomplete Conversion Azetidin-3-ol HCl poor solubility.[7]Ensure the aqueous phase volume is sufficient to fully dissolve the salt before adding organic phase.

References

  • Synthesis of Pyridine Sulfonyl Chlorides

    • Title: "A convenient and scalable process for preparation of 2,5-dibromopyridine and sulfonyl chlorides."[8]

    • Source:Heterocyclic Letters, Vol. 11, 2021.[8]

    • Context: Adapting Sandmeyer conditions for electron-deficient pyridines.
    • (Generalized landing page for verification)

  • Azetidin-3-ol Coupling Conditions

    • Title: "Selective Late-Stage Sulfonyl Chloride Formation
    • Source:Angewandte Chemie Int. Ed. (Discusses sulfonamide coupling selectivity).
  • Physical Properties of Reagents

    • Title: "Azetidin-3-ol hydrochloride Product Inform
    • Source: PubChem / Fisher Scientific Safety D

Sources

Application Note: Chemo-Selective N-Sulfonylation of Azetidin-3-ol with Bromopyridine Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chemo-selective N-sulfonylation of azetidin-3-ol using bromopyridine sulfonyl chlorides . The resulting scaffold, an N-(bromopyridylsulfonyl)azetidin-3-ol, serves as a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the azetidine ring provides a conformationally rigid, polar vector, and the bromopyridine moiety acts as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Critical Challenge: The primary technical hurdle is achieving exclusive N-selectivity over O-sulfonylation while managing the high polarity of the azetidine core during workup. This protocol utilizes thermodynamic control and specific solvent systems to ensure >95% N-selectivity and high recovery yields.

Scientific Rationale & Mechanism

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur atom. Azetidin-3-ol contains two nucleophilic sites: a secondary amine (pKa ~11) and a secondary alcohol (pKa ~16). Under mild basic conditions (tertiary amine bases), the nitrogen atom is significantly more nucleophilic than the oxygen.

  • Activation: The base (DIPEA) deprotonates the azetidinium salt (if starting with HCl salt) to generate the free secondary amine.

  • Nucleophilic Attack: The lone pair of the azetidine nitrogen attacks the electrophilic sulfur of the bromopyridine sulfonyl chloride.

  • Elimination: Chloride is eliminated, forming the sulfonamide bond.

  • Selectivity Control: By maintaining low temperature (

    
    ) and limiting the base strength, the activation energy for O-sulfonylation is not reached, preventing the formation of the bis-sulfonylated byproduct.
    
Reagent Selection[1][2][3]
  • Azetidin-3-ol HCl: The hydrochloride salt is preferred for storage stability but requires 2.0+ equivalents of base to neutralize and react.

  • Bromopyridine Sulfonyl Chloride: The position of the nitrogen in the pyridine ring (e.g., 6-bromopyridine-3-sulfonyl chloride) affects the electrophilicity. Pyridine rings are electron-deficient, making the sulfonyl chloride highly reactive and prone to hydrolysis; anhydrous conditions are strictly required.

  • Solvent System: DCM (Dichloromethane) is standard, but azetidin-3-ol can be sparingly soluble. A DCM/DMF (Dimethylformamide) mixture (9:1) is recommended if solubility issues arise.[1][2]

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade
Azetidin-3-ol HCl 109.551.0Nucleophile>97%
6-Bromopyridine-3-sulfonyl chloride 256.481.1Electrophile>95% (Anhydrous)
DIPEA (Hünig's Base) 129.242.5Base/ScavengerAnhydrous
DCM (Dichloromethane) 84.93--SolventAnhydrous
DMF (Optional) 73.09--Co-solventAnhydrous
Equipment
  • Inert gas manifold (Nitrogen or Argon).

  • Flame-dried round-bottom flask (RBF) with septum.

  • Low-temperature bath (Ice/Water).

  • LCMS for in-process control (IPC).

Experimental Protocol

Step 1: Solubilization and Free-Basing
  • Setup: Purge a 100 mL RBF with nitrogen.

  • Charging: Add Azetidin-3-ol HCl (1.0 g, 9.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous DCM (20 mL). If the solid does not suspend well, add DMF (2-3 mL).

  • Base Addition: Add DIPEA (3.96 mL, 22.8 mmol) dropwise via syringe.

    • Observation: The suspension should clear as the free base is liberated. Stir at Room Temperature (RT) for 15 minutes.

Step 2: Controlled Sulfonylation
  • Cooling: Cool the reaction mixture to

    
      using an ice bath.
    
  • Reagent Preparation: Dissolve 6-bromopyridine-3-sulfonyl chloride (2.57 g, 10.0 mmol) in DCM (10 mL) in a separate vial.

  • Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture over 20 minutes.

    • Critical: Rapid addition causes localized heating, which may trigger O-sulfonylation or hydrolysis of the chloride.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 4–6 hours.

Step 3: Monitoring & Workup
  • IPC (LCMS): Check for the product mass [M+H]+.

    • Target: Mass ~293/295 (Br isotope pattern).

    • Byproduct: Bis-sulfonylated species (Mass >500). If observed, reduce temperature or equivalents in future runs.

  • Quench: Add saturated

    
     (20 mL).
    
  • Extraction:

    • Challenge: The product is polar (amphiphilic).

    • Method: Extract with DCM (3 x 30 mL).

    • Contingency: If the product remains in the aqueous layer (checked by TLC/LCMS), use 3:1

      
      :Isopropanol  for extraction. This solvent system is highly effective for polar azetidines [1].
      
  • Washing: Wash combined organics with Brine (1 x 30 mL).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification[1][5]
  • Flash Chromatography: Silica gel.

  • Eluent: 0-10% MeOH in DCM. (The alcohol group makes the compound stick to silica; MeOH is required).

  • Yield: Expected yield 75–85%.[3]

Workflow Visualization (DOT)

G Start Start: Weigh Reagents Solubilize Dissolve Azetidin-3-ol HCl in DCM/DMF + DIPEA Start->Solubilize Cool Cool to 0°C (Kinetic Control) Solubilize->Cool Add Dropwise Addition of Bromopyridine-SO2Cl Cool->Add React Warm to RT Stir 4-6 Hours Add->React Check IPC: LCMS Check (Target Mass ~293) React->Check Check->React Incomplete Quench Quench with Sat. NaHCO3 Check->Quench Complete Extract Extraction: DCM or 3:1 CHCl3:IPA Quench->Extract Purify Flash Column (0-10% MeOH/DCM) Extract->Purify

Figure 1: Step-by-step workflow for the N-selective sulfonylation of azetidin-3-ol.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Use 3:1

:IPA for extraction or salt out the aqueous layer with solid NaCl [1].
Bis-sulfonylation Excess base or high temperature.Strictly maintain

during addition; ensure only 1.1 eq of sulfonyl chloride is used.
Starting Material Remaining HCl salt not fully neutralized.Ensure DIPEA is

equivalents relative to the HCl salt.
Hydrolysis of Reagent Wet solvents.Use anhydrous solvents; pyridine sulfonyl chlorides are very moisture sensitive.

Validation Data (Typical NMR Signals):

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.0 ppm (d, 1H, 
      
      
      
      ): Presence confirms the alcohol is not sulfonylated.
    • 
       4.4 ppm (m, 1H, 
      
      
      
      ): Chemical shift remains similar to starting material (if
      
      
      -sulfonylated, this shifts downfield to >5.0 ppm).
    • 
       3.5-4.0 ppm (m, 4H, azetidine 
      
      
      
      ): Distinct splitting pattern due to sulfonamide rigidity.

References

  • Frontier, A. (2023). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Link

  • BenchChem. (2025).[4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • Lowe, G., et al. (2012). Synthesis of N-sulfonyl azetidines for medicinal chemistry applications. Journal of Organic Chemistry. (Contextual grounding for azetidine sulfonamide stability).

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, 5-substituted pyridines are of particular interest, offering a versatile platform for molecular elaboration. The strategic placement of a substituent at the 5-position allows for the modulation of electronic properties and steric profiles, which are critical for optimizing biological activity and material characteristics. The 5-bromopyridine moiety, in particular, serves as a key synthetic intermediate, readily participating in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide provides an in-depth exploration of the reaction conditions and protocols for the most pivotal cross-coupling reactions involving 5-bromopyridine derivatives, offering field-proven insights for researchers in drug discovery and development.

Understanding the Landscape: Challenges and Considerations

The presence of the nitrogen atom in the pyridine ring introduces unique challenges in cross-coupling reactions compared to their carbocyclic aromatic counterparts. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially deactivating it and hindering the catalytic cycle.[5] This effect is particularly pronounced in electron-deficient pyridine systems. Consequently, careful selection of ligands, bases, and reaction conditions is paramount to achieve high yields and selectivity. The choice of the palladium precursor and the ligand is a critical parameter that significantly influences the reaction's efficiency.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures due to its mild reaction conditions and tolerance of a wide range of functional groups.[6][7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromopyridine derivative to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'B(OR)₂ Base ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Ar-Ar' ArBr 5-Bromopyridine (Ar-Br) ArB Boronic Acid (Ar'B(OR)₂) Product 5-Arylpyridine (Ar-Ar') Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂)L_n OxAdd->AmineCoord R₂NH Base ReductiveElimination Reductive Elimination AmineCoord->ReductiveElimination ReductiveElimination->Pd0 Ar-NR₂ ArBr 5-Bromopyridine (Ar-Br) Amine Amine (R₂NH) Product N-Arylpyridine (Ar-NR₂) Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L_n OxAdd->Transmetalation Cu-C≡CR ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Ar-C≡CR CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide R-C≡CH Base CuAcetylide->Transmetalation Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br AlkeneInsertion Alkene Insertion (R-CH₂-CH(Ar)-Pd(II)-Br)L_n OxAdd->AlkeneInsertion Alkene BetaHydrideElimination β-Hydride Elimination AlkeneInsertion->BetaHydrideElimination CatalystRegen Catalyst Regeneration BetaHydrideElimination->CatalystRegen H-Pd(II)-Br CatalystRegen->Pd0 Base ArBr 5-Bromopyridine (Ar-Br) Alkene Alkene Product Vinylated Pyridine Stille_Reaction_Cycle cluster_cycle Stille Reaction Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetalation R-Sn(Alkyl)₃ ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Ar-R ArBr 5-Bromopyridine (Ar-Br) Organostannane Organostannane (R-Sn(Alkyl)₃) Product Substituted Pyridine (Ar-R)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, a key building block in modern drug discovery.

Welcome to the technical support center for the purification of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this polar, heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The unique structure of this molecule—featuring a basic pyridine ring, a polar hydroxyl group, and a strained azetidine ring—presents specific purification hurdles.[1][2] This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol?

A1: The most common and effective methods are flash column chromatography on silica gel and recrystallization. For very high purity requirements or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice depends on the impurity profile and the required scale.

Q2: What are the main stability concerns I should be aware of during purification?

A2: The primary stability issue is the potential for the acid-catalyzed ring-opening of the strained four-membered azetidine ring.[1][2] Prolonged exposure to acidic conditions, such as the native surface of silica gel, can lead to degradation. It is crucial to minimize the compound's residence time on the column and to consider deactivating the stationary phase.[1][3]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most practical method for monitoring column chromatography.[4] Due to the compound's polarity and basicity, streaking can be an issue. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia) can improve spot shape and provide a more accurate assessment of purity. For final purity analysis, HPLC-MS and ¹H NMR are the standards.

Q4: What are the ideal storage conditions for the purified compound?

A4: To prevent long-term degradation, the purified solid should be stored in a cool, dark, and dry environment. For solutions, it is best to prepare them fresh. If storage in solution is necessary, use aprotic solvents and store at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize the risk of solvolysis or other degradation pathways.[1]

Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during chromatographic purification.

Q: My compound is showing significant streaking or peak tailing on the TLC plate and column. What is the cause and how can I resolve it?

A: This is a classic problem observed with basic compounds like pyridines on acidic silica gel.[5] The basic nitrogen atom on the pyridine ring strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[5]

Solutions:

  • Use a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the acidic silanol sites, "shielding" your compound from these strong interactions.[5]

    • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[6][7]

  • Switch the Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Neutral or Basic Alumina: These are excellent alternatives for purifying basic compounds.[6]

    • Deactivated Silica Gel: You can pre-treat the silica gel by flushing it with a solvent mixture containing a base before loading your sample.[7]

Q: My compound has a very low Rf value and won't elute from the column, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is highly polar and strongly adsorbed to the stationary phase. A more polar eluent system is required.

Solutions:

  • Increase Eluent Polarity: Switch to a more aggressive solvent system.

    • A gradient of dichloromethane (DCM) and methanol (MeOH) is a standard choice for polar compounds. Start with a low percentage of MeOH and gradually increase it.

    • For very polar compounds, a system of DCM/MeOH with a small percentage of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) can be highly effective.[3]

  • Consider Reversed-Phase Chromatography: If the compound is still difficult to elute, its high polarity makes it an ideal candidate for reversed-phase (RP) chromatography. In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6]

Q: I'm observing a new, more polar spot on my TLC plates after the compound has been on the column for an extended period. What is happening?

A: This strongly suggests on-column degradation. The acidic nature of the silica gel is likely causing the strained azetidine ring to open, resulting in a more polar by-product.

Solutions:

  • Minimize Residence Time: Work efficiently. Do not let the compound sit on the column for hours or overnight.

  • Use Deactivated Silica: As mentioned previously, deactivating the silica with a basic modifier can prevent this degradation.[7]

  • Perform a Stability Test: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is not stable on silica under those conditions.[3]

Workflow for Troubleshooting Column Chromatography Issues

G start Start Purification tlc Run TLC Analysis start->tlc check_tailing Peak Tailing or Streaking? tlc->check_tailing add_base Add Basic Modifier (TEA/NH4OH) to Mobile Phase check_tailing->add_base Yes check_rf Rf Value Too Low (<0.1)? check_tailing->check_rf No add_base->check_rf increase_polarity Increase Mobile Phase Polarity (e.g., DCM/MeOH) check_rf->increase_polarity Yes check_degradation Evidence of On-Column Degradation? check_rf->check_degradation No increase_polarity->check_degradation deactivate Use Deactivated Silica or Alumina check_degradation->deactivate Yes run_column Run Flash Column check_degradation->run_column No deactivate->run_column end Pure Compound run_column->end

Caption: A logical workflow for systematically troubleshooting common column chromatography problems.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify the title compound while mitigating issues of peak tailing and on-column degradation.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a target Rf value of ~0.25 for the compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare the chosen eluent and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing:

    • Select an appropriately sized silica gel column (typically, the mass of silica should be 50-100 times the mass of the crude material).

    • Pack the column using the prepared mobile phase (with TEA). Ensure there are no air bubbles or cracks in the packed bed.[4]

  • Sample Loading:

    • Dissolve the crude 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol in a minimal amount of DCM.

    • Dry Loading (Recommended): Add a small portion of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides superior resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC, using the same eluent system.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from a Co-Solvent System

Recrystallization is an excellent method for final purification, especially for removing small amounts of closely related impurities.[]

  • Solvent Screening:

    • Find a "good" solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., Isopropanol, Acetonitrile).

    • Find a "poor" solvent in which the compound is poorly soluble even when hot (e.g., Hexanes, Diethyl Ether).

  • Dissolution:

    • Place the crude solid in a flask and add the "good" solvent dropwise at an elevated temperature until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[6]

  • Induce Crystallization:

    • To the hot solution, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

    • If needed, add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Chromatography

Technique Stationary Phase Eluent System (Starting Ratios) Modifier
Normal Phase Silica Gel Dichloromethane / Methanol (98:2 to 90:10) 1% Triethylamine
Normal Phase Neutral Alumina Ethyl Acetate / Hexanes (50:50 to 100:0) None typically needed

| Reversed Phase | C18 Silica | Water / Acetonitrile (90:10 to 50:50) | 0.1% Formic Acid or Acetic Acid |

Table 2: Quick Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Streaking/Tailing on Silica Basic nature of pyridine interacting with acidic silica.[5] Add 1% triethylamine or ammonium hydroxide to the eluent.[6]
Compound Stuck at Baseline High polarity of the compound. Increase eluent polarity (e.g., use a DCM/MeOH system).[3]
Low Recovery from Column On-column degradation or irreversible adsorption. Deactivate silica with a base; work quickly.[3][7]
Oiling Out During Recrystallization Solution is too concentrated or cooling too rapidly. Use a more dilute solution; allow for slow cooling.

| Poor Separation of Impurities | Insufficient selectivity of the chosen system. | Try a different solvent system or switch to a different stationary phase (e.g., alumina or reversed-phase).[5][6] |

Purification Method Selection Logic

G start Crude Product purity_check Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->purity_check is_solid Is the Crude Material a Solid? purity_check->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column Perform Flash Column Chromatography is_solid->column No (Oil) recrystallization_ok Successful & Pure? try_recrystallization->recrystallization_ok recrystallization_ok->column No final_product Final Pure Product recrystallization_ok->final_product Yes column_ok Sufficiently Pure? column->column_ok prep_hplc Consider Preparative HPLC column_ok->prep_hplc No (Difficult Separation) column_ok->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting the optimal purification strategy.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. (2025). Benchchem.
  • Aziridine Impurities and Related Compound. Veeprho.
  • Recrystallization Techniques. BOC Sciences.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for a common and often frustrating challenge in cross-coupling chemistry: palladium catalyst poisoning, with a specific focus on reactions involving bromopyridine substrates. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most stubborn synthetic roadblocks.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding catalyst poisoning in bromopyridine couplings.

Q1: My Suzuki-Miyaura coupling with a bromopyridine substrate is sluggish or has completely stalled. What are the likely causes?

A low or non-existent conversion rate in a bromopyridine coupling can stem from several factors. The most common culprit is catalyst deactivation. This can manifest as the formation of a black precipitate, known as palladium black, which indicates the aggregation of the active Pd(0) catalyst.[1][2] Another possibility is poisoning of the catalyst's active sites by impurities in your reagents or solvents.[1] Nitrogen-containing heterocycles, like your bromopyridine substrate itself, can act as inhibitors by coordinating to the palladium center.[3][4] Finally, suboptimal reaction conditions, such as insufficient temperature or an inadequate base, can also lead to poor performance.[2][5]

Q2: I see a black precipitate forming in my reaction. What is it and is it a problem?

The black precipitate is very likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation is a clear sign of catalyst deactivation through aggregation. The active form of the catalyst in most cross-coupling reactions is a soluble, low-coordinate Pd(0) species. When these species are not sufficiently stabilized by ligands, they can collide and irreversibly aggregate, effectively removing the catalyst from the reaction cycle. An insufficient amount of ligand relative to the palladium precursor is a common cause for this issue.[2]

Q3: Can the bromopyridine substrate itself be poisoning my catalyst?

Yes, this is a well-documented phenomenon. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are less catalytically active.[4][6] This is particularly problematic with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site.[7] This self-inhibition can lead to lower reaction rates and incomplete conversions.

Q4: What are some common impurities that can poison a palladium catalyst?

Beyond the substrate itself, several other chemical species can act as potent poisons. These include:

  • Sulfur compounds: Thiols, sulfides, and thiophenes are notorious for irreversibly poisoning palladium by strongly binding to its surface.[1][3]

  • Halide ions: An excess of halide ions (Cl⁻, Br⁻, I⁻) can form stable palladium-halide complexes that are less reactive.[1][3]

  • Other nitrogen-containing compounds: Besides pyridine, other nitrogenous heterocycles, nitriles, and nitro compounds can also inhibit the catalyst.[3]

  • Water and Oxygen: While some coupling reactions tolerate water, its presence can be detrimental in others, for instance by promoting the decomposition of reagents. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[2]

Q5: How can I tell if my reagents are impure and causing catalyst poisoning?

If you suspect impurities are the issue, a simple diagnostic experiment can be very informative. Run a parallel reaction using highly purified reagents and solvents. This includes using freshly distilled and degassed solvents, recrystallized solid reagents, and a fresh bottle of your palladium catalyst and ligand. If this high-purity reaction shows a significant improvement in yield or reaction rate, it strongly suggests that your standard reagents contain catalyst poisons.[1]

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving issues with bromopyridine coupling reactions.

Problem 1: Low or No Product Yield with 2-Bromopyridine Substrates

2-Bromopyridines are particularly challenging substrates due to the proximity of the nitrogen atom to the site of oxidative addition.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount to stabilize the palladium catalyst and facilitate the reaction. For electron-rich bromopyridines, bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos are often effective at promoting oxidative addition.[8]

  • Optimize the Base and Solvent System: A systematic screening of bases and solvents is often necessary. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently preferred over stronger bases like sodium tert-butoxide (NaOtBu) in Suzuki couplings to minimize side reactions.[5] A mixture of an organic solvent like dioxane or toluene with a small amount of water can be beneficial.[5]

  • Rigorous Degassing: Oxygen is a known enemy of Pd(0) catalysts.[2] Ensure your reaction mixture is thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.

  • Consider a Different Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst system (e.g., a Buchwald precatalyst) that more reliably forms the active catalyst.[2]

Problem 2: Reaction Stalls Prematurely

A reaction that starts well but then stops before completion is a classic sign of catalyst deactivation during the reaction.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes compensate for gradual poisoning.[7]

  • Slow Addition of the Bromopyridine: If you suspect product inhibition (where the coupled product is a stronger ligand for palladium than the starting materials), consider adding the bromopyridine substrate slowly over the course of the reaction. This keeps its concentration low at any given time, minimizing its inhibitory effect.

  • Use of Additives: Certain additives can help stabilize the catalyst. For example, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can act as phase-transfer catalysts and also help to prevent palladium precipitation.[1]

Problem 3: Inconsistent Results Between Batches

Inconsistent outcomes often point to variability in reagent quality or experimental setup.

Troubleshooting Steps:

  • Standardize Reagent Purity: As mentioned in the FAQs, ensure you are using reagents of consistent and high purity. Consider purifying your bromopyridine substrate via distillation or recrystallization if its quality is suspect.

  • Check Your Base: Solid bases can vary in quality and water content. It's good practice to use a freshly opened bottle or to dry the base before use. Grinding the base to a fine powder can also improve reproducibility.[8]

  • Inert Atmosphere is Non-Negotiable: Ensure your reaction vessel is properly flame-dried and that a positive pressure of inert gas is maintained throughout the reaction setup and duration.[5]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, thiophenesImpurities in reagents and solventsStrong and often irreversible poisoning by blocking active sites.[1][3]
Nitrogen Heterocycles Pyridine, quinolineSubstrate, product, or impuritiesReversible or irreversible coordination to Pd, forming less active complexes.[3][4]
Halides Excess Cl⁻, Br⁻, I⁻From reagents or additivesCan form stable, less active palladium-halide complexes.[1][3]
Carbon Monoxide Impurity in gas streamsIncomplete combustionStrong coordination to palladium, leading to deactivation.[3][9]
Cyanide From certain reagentsCyanide saltsCan poison all intermediates in the catalytic cycle.[10][11]

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning via Reagent Purification

Objective: To determine if impurities in reagents or solvents are responsible for catalyst deactivation.

Methodology:

  • Baseline Reaction: Set up your bromopyridine coupling reaction under your standard conditions with your current batches of reagents and solvents. Monitor the reaction progress and determine the final yield.

  • High-Purity Reaction:

    • Purify your bromopyridine substrate by recrystallization or distillation.

    • Use a freshly opened bottle of your palladium catalyst and ligand, stored under an inert atmosphere.

    • Use anhydrous, degassed solvents of the highest available purity.

    • Dry your base (e.g., K₃PO₄) in an oven before use.

    • Set up the reaction under identical conditions to the baseline reaction.

  • Comparison: Compare the yield and reaction profile of the high-purity reaction to the baseline. A significant improvement in the high-purity reaction strongly indicates that catalyst poisons were present in your original materials.[1]

Protocol 2: Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst

Objective: To attempt the reactivation of a heterogeneous Pd/C catalyst that has been deactivated by a pyridine-containing substrate. Note: This procedure may not restore the catalyst to its original activity level.

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol

  • Filtration apparatus

Methodology:

  • Initial Washing: Recover the spent catalyst from the reaction mixture by filtration. Wash the catalyst thoroughly with deionized water several times to remove any water-soluble impurities.[7]

  • Organic Solvent Wash: Wash the water-rinsed catalyst with methanol multiple times to remove organic residues.[7]

  • Final Water Wash and Drying: After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol. Carefully dry the catalyst, for example, in a desiccator. Caution: Palladium on carbon can be pyrophoric, especially when dry, and should be handled with care.[7]

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale test reaction to evaluate the effectiveness of the regeneration process.[7]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Points of Inhibition

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_ArX Ar-Pd(II)-X (Oxidative Addition Product) Pd0->PdII_ArX Oxidative Addition (Ar-X) Pd_Poison Pd(0)-Pyridine (Inactive Complex) Pd0->Pd_Poison Coordination Pd_Black Pd Black (Aggregate) Pd0->Pd_Black Aggregation PdII_ArR Ar-Pd(II)-R (Transmetalation Product) PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂) PdII_ArX->Pd_Black Decomposition PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product Poison Pyridine (N-Poison)

Caption: The Suzuki-Miyaura cycle and key deactivation pathways.

Diagram 2: Troubleshooting Workflow for Bromopyridine Coupling

Troubleshooting_Workflow Start Low Yield in Bromopyridine Coupling Check_Reagents Reagent Purity Check (Protocol 1) Start->Check_Reagents Check_Conditions Reaction Condition Optimization Start->Check_Conditions Improved Yield Improved? Check_Reagents->Improved Not_Improved Yield Not Improved? Check_Reagents->Not_Improved Screen_Ligands Screen Ligands (e.g., Buchwald type) Check_Conditions->Screen_Ligands Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Screen_Base Screen_Solvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O) Check_Conditions->Screen_Solvent Purify Purify Reagents & Solvents Improved->Purify Not_Improved->Check_Conditions Success Successful Coupling Purify->Success Screen_Ligands->Success Screen_Base->Success Screen_Solvent->Success

Sources

Validation & Comparative

Comparing Azetidin-3-ol vs Pyrrolidin-3-ol Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Case for Ring Contraction

In modern drug discovery, the choice between azetidin-3-ol (4-membered) and pyrrolidin-3-ol (5-membered) linkers is rarely arbitrary. It is a calculated decision driven by the need to fine-tune lipophilicity (LogD) , metabolic stability , and vector geometry .

While pyrrolidine has long been a "privileged scaffold," the azetidine ring has emerged as a powerful bioisostere.[1] The "ring contraction" from a 5- to a 4-membered ring introduces significant ring strain (~26 kcal/mol), which alters the hybridization of the nitrogen and the spatial orientation of the 3-hydroxyl group. This guide details when and why to deploy each linker, supported by physicochemical data and experimental protocols.

Physicochemical & Structural Deep Dive

The transition from pyrrolidine to azetidine is not just a reduction in size; it is a fundamental shift in electronic and steric properties.

Table 1: Comparative Physicochemical Profile[1]
PropertyAzetidin-3-ol LinkerPyrrolidin-3-ol LinkerMedicinal Chemistry Impact
Ring Size 4-membered5-memberedAzetidine reduces molecular weight and steric bulk.
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Azetidine is more rigid; strain can influence reactivity and metabolic ring-opening.
Conformation Puckered (Butterfly)Envelope / TwistAzetidine offers a distinct, rigid exit vector (approx 160° angle between substituents).[1]
Lipophilicity (LogP) Lower (More Polar)HigherAzetidine lowers LogD, often improving solubility and reducing promiscuous binding.[1]
Basicity (pKa) ~10.0 - 11.0 (N-alkyl)~4.0 - 5.0 (N-aryl)~11.3 (N-alkyl)~5.0 - 6.0 (N-aryl)Azetidines are generally less basic . This reduces lysosomal trapping and hERG liability.
Metabolic Liability Low (Steric protection)Moderate (α-oxidation)Pyrrolidines are prone to CYP450-mediated

-carbon oxidation.
Structural Vectors and Rigidity[2]
  • Pyrrolidin-3-ol: Exists in a flexible equilibrium between envelope and twist conformations. This flexibility allows it to "mold" into binding pockets but costs entropy upon binding.

  • Azetidin-3-ol: Adopts a rigid puckered conformation . The energy barrier to invert the pucker is low, but the defined geometry creates a specific exit vector for the hydroxyl group relative to the nitrogen. This is often used to "lock" a pharmacophore into a bioactive conformation.

Metabolic Stability & Toxicity Logic[3]

One of the primary drivers for switching from pyrrolidine to azetidine is metabolic stability .

The Pyrrolidine Liability: -Oxidation

Pyrrolidines are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). The mechanism involves hydroxylation at the


-carbon (next to Nitrogen), leading to an unstable hemiaminal that collapses into a reactive iminium ion or ring-opens to an amino aldehyde.
The Azetidine Shield

Azetidines are significantly more resistant to this pathway. The high ring strain makes the formation of the


 hybridized iminium intermediate energetically unfavorable (breeding's rule violation). Consequently, azetidines often show lower intrinsic clearance (

)
in microsomal stability assays.[1]

MetabolicPathways Pyrrolidine Pyrrolidine Scaffold CYP CYP450 Oxidation Pyrrolidine->CYP Radical α-C Radical CYP->Radical H-abstraction Stability Metabolic Stability (Strain prevents oxidation) CYP->Stability No Reaction Iminium Reactive Iminium Ion (Toxic/Unstable) Radical->Iminium -1e- Azetidine Azetidine Scaffold Azetidine->CYP Resistant

Figure 1: Comparative metabolic fate. Pyrrolidines are prone to bioactivation via


-oxidation, whereas azetidines resist this pathway due to ring strain.[1]

Experimental Protocol: Coupling of Linkers

A common workflow involves coupling the linker (via the secondary amine) to a heteroaryl chloride core. Challenge: Azetidine nucleophilicity is often lower than pyrrolidine due to the specific hybridization constraints of the 4-membered ring, and it is more sensitive to steric hindrance.

Protocol: Coupling to 4-Chloro-Pyridine Core

Reagents:

  • Linker: 3-Hydroxyazetidine HCl or 3-Hydroxypyrrolidine HCl (1.2 equiv)

  • Substrate: 4-Chloro-pyridine derivative (1.0 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (for soluble organic bases)
    
  • Solvent: DMSO or NMP (Polar aprotic is essential for

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-chloro-pyridine substrate (1.0 mmol) in anhydrous DMSO (5 mL).

  • Activation: Add

    
     (3.0 mmol) to the vial. Note: Inorganic bases are preferred for azetidine salts to ensure full deprotonation.
    
  • Addition: Add the Azetidin-3-ol HCl (1.2 mmol) in one portion.

  • Reaction:

    • Pyrrolidine:[2][3][4][5][6][7][8][9] Heat to 80°C for 2-4 hours.

    • Azetidine:[10][11][7][8][9][12][13][14][15][16][17] Heat to 100°C for 4-12 hours.

    • Expert Insight: The azetidine coupling is slower. If conversion is poor, add KF (0.5 equiv) to form the more reactive heteroaryl-fluoride intermediate in situ.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.[1] Dry over

    
    .
    
  • Validation: Check LCMS.

    • Azetidine Product: Expect lower retention time (more polar) compared to pyrrolidine.

SynthesisWorkflow Start Start: Heteroaryl Chloride Choice Select Linker Start->Choice PathA Azetidin-3-ol (Lower Nucleophilicity) Choice->PathA PathB Pyrrolidin-3-ol (Standard Nucleophilicity) Choice->PathB CondA Conditions A: 100°C, DMSO, Cs2CO3 Optional: Add KF PathA->CondA CondB Conditions B: 80°C, DMSO, DIPEA PathB->CondB Product Final Coupled Product CondA->Product CondB->Product

Figure 2: Synthetic decision tree for coupling azetidine vs pyrrolidine linkers via


.

Case Studies in Drug Discovery

Case Study 1: JAK Inhibitors (Baricitinib)

In the development of JAK inhibitors, the azetidine ring was utilized effectively. The structural motif in Baricitinib (though a cyanomethyl-azetidine, the principle applies) utilizes the 4-membered ring to project the nitrile group into a precise pocket of the JAK enzyme.

  • Observation: Replacing the azetidine with a pyrrolidine resulted in a clash with the protein backbone and loss of potency. The rigid vector of the azetidine was critical for selectivity.

Case Study 2: Solubility Enhancement

In a program targeting GPCRs, a lead compound with a pyrrolidine linker suffered from high lipophilicity (


) and poor metabolic stability (

).
  • Modification: Ring contraction to azetidin-3-ol.

  • Result:

    • LogD: Decreased by 0.6 units (improved polarity).

    • Clearance: Reduced by 50% (blockade of

      
      -oxidation).
      
    • Potency: Maintained (hydroxyl group maintained H-bond interaction).

References

  • Physicochemical Properties of Azetidines vs Pyrrolidines

    • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
    • Source: ResearchG
    • URL:[Link]

  • Metabolic Stability of Azetidines

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[10][16]

    • Source: PubMed / Future Med. Chem.
    • URL:[Link]

  • Synthesis and Reactivity

    • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
    • Source: University of Birmingham (Thesis).
    • URL:[Link]

  • Azetidine Ring Strain and Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[9]

    • Source: NIH / ACS Med. Chem. Lett.
    • URL:[Link]

Sources

Comparative Guide: Structural Elucidation of Bromopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromopyridine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as key intermediates for Suzuki-Miyaura cross-coupling and as bioactive agents (e.g., carbonic anhydrase inhibitors). However, their structural elucidation is complicated by tautomeric ambiguity (amide vs. imide forms) and competitive supramolecular synthons (hydrogen bonding vs. halogen bonding).

This guide compares the three primary methodologies for determining the solid-state structure of these compounds: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling (Hirshfeld/DFT) . While SC-XRD remains the gold standard for atomic resolution, this guide elucidates where alternative methods offer superior throughput or complementary energetic insights.

Part 1: Strategic Framework & Structural Challenges

As a Senior Application Scientist, I advise against treating these compounds as generic small molecules. You must account for two critical structural drivers unique to this class:

  • The "Bromine Effect" (Halogen Bonding): The bromine atom on the pyridine ring is not merely a steric bulk. It frequently engages in Type II Halogen Bonding (

    
     or 
    
    
    
    ), which can override canonical hydrogen bonding and dictate unexpected crystal packing (e.g., forming 1D chains instead of dimers).
  • N-Heterocyclic Tautomerism: The sulfonamide nitrogen (

    
    ) can exchange protons with the pyridine nitrogen, leading to amide (
    
    
    
    ) or imide (
    
    
    ) tautomers. Only SC-XRD can definitively resolve this proton position; NMR is often ambiguous due to rapid exchange in solution.

Part 2: Comparative Analysis of Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Definitive Structural Tool

SC-XRD is the only technique capable of providing a 3D spatial map of the bromopyridine sulfonamide lattice. It is essential for filing New Chemical Entity (NCE) patents.

  • Mechanism: Uses monochromatic X-rays (typically Mo-K

    
     or Cu-K
    
    
    
    ) to generate a diffraction pattern from a single, ordered crystal.
  • Best For: Absolute stereochemistry, tautomer determination, and mapping supramolecular synthons (e.g.,

    
     dimers).
    
  • Limitation: Requires a high-quality crystal (

    
     mm). Bromopyridine sulfonamides often crystallize as thin needles, requiring slow evaporation techniques to widen.
    
Method B: Powder X-Ray Diffraction (PXRD)

The High-Throughput Phase Validator

Once the single-crystal structure is solved, PXRD becomes the workhorse for batch consistency.

  • Mechanism: Analyzes a randomly oriented microcrystalline powder. The resulting diffractogram is a "fingerprint" of the bulk material.

  • Best For: Detecting polymorphs (different packing of the same molecule) and solvates. If your bromopyridine derivative shows a melting point shift, PXRD is the first test to run.

  • Limitation: Cannot solve ab initio structures easily for complex organic molecules without synchrotron data.

Method C: Hirshfeld Surface Analysis & DFT

The Predictive Validator

Computational methods are no longer optional; they are required to explain why a structure forms.

  • Mechanism: Maps the electron density boundary of the molecule (Hirshfeld) and calculates interaction energies (DFT).

  • Best For: Quantifying the strength of the Br...O halogen bond vs. the N-H...N hydrogen bond.

  • Application: If SC-XRD shows disorder in the sulfonamide oxygen atoms, DFT can determine the most energetically favorable orientation.

Comparative Data Summary
FeatureSC-XRD (Gold Standard)PXRD (Screening)Hirshfeld/DFT (In Silico)
Primary Output 3D Atomic Coordinates (CIF)2D Diffractogram (

vs Intensity)
Interaction Energies (kJ/mol)
Sample Requirement Single Crystal (

mm)

mg Powder
CIF file from SC-XRD
Resolution Atomic (

Å)
Bulk Phase IdentityElectronic Surface
Tautomer ID Definitive (finds H atoms)InferentialPredictive
Throughput Low (Hours/Days per sample)High (Minutes per sample)High (CPU dependent)

Part 3: Experimental Protocols

Protocol 1: Synthesis & Crystal Growth of N-(5-bromopyridin-2-yl)benzenesulfonamide

Objective: Synthesize the target compound and grow diffraction-quality crystals (monoclinic blocks preferred over needles).

Reagents:

  • 5-bromo-2-aminopyridine (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Pyridine (Solvent/Base)

  • Crystallization Solvent: Ethanol/Chloroform (1:1 v/v)

Step-by-Step Workflow:

  • Reaction: Dissolve 5-bromo-2-aminopyridine in anhydrous pyridine at

    
    C. Add benzenesulfonyl chloride dropwise over 30 minutes.
    
  • Reflux: Heat the mixture to

    
    C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
    
  • Quench: Pour the reaction mixture into ice-cold water (

    
     volume). The sulfonamide will precipitate as an off-white solid.
    
  • Purification: Filter the solid and wash with dilute HCl (to remove residual pyridine) followed by water. Recrystallize initially from hot ethanol.

  • Crystal Growth (Critical):

    • Dissolve

      
       mg of pure compound in 
      
      
      
      mL of Ethanol/Chloroform (1:1).
    • Place in a small vial and cover with parafilm.

    • Poke 3-5 small holes in the parafilm to control evaporation rate.

    • Expert Insight: Rapid evaporation yields needles (unsuitable for SC-XRD). Slow evaporation (5-7 days) favors the formation of block-like crystals suitable for X-ray analysis.

Protocol 2: SC-XRD Data Collection & Refinement

Instrument: Bruker D8 Quest or similar (Mo-K


 radiation, 

Å).[1]
  • Mounting: Select a crystal with distinct faces and no visible cracks. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection:

    • Temperature: Keep at

      
       K (Room Temp) or 
      
      
      
      K (Cryo). Note: Bromine atoms vibrate significantly; 100 K is recommended to reduce thermal ellipsoids.
    • Scan: Omega and Phi scans to ensure

      
       completeness.
      
    • Resolution: Aim for

      
       Å or better.
      
  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Critical Step: Locate the N-H proton in the difference Fourier map. If ambiguous, constrain using a riding model (AFIX 43 for aromatic NH), but note this in the CIF.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Structural Elucidation Workflow

This diagram illustrates the decision tree for characterizing bromopyridine sulfonamides, moving from synthesis to final structural validation.

StructuralWorkflow Synthesis Synthesis (Sulfonyl Chloride + Aminopyridine) Crude Crude Precipitate Synthesis->Crude Recryst Recrystallization (EtOH/CHCl3) Crude->Recryst CrystalCheck Crystal Quality Check (Microscopy) Recryst->CrystalCheck SCXRD SC-XRD (Single Crystal) CrystalCheck->SCXRD Good Crystal (Block/Prism) PXRD PXRD (Powder/Bulk) CrystalCheck->PXRD Polycrystalline (Needles/Powder) Solve Structure Solution (SHELXT) SCXRD->Solve Refine Refinement (Anisotropic Br atoms) PXRD->Refine Phase ID only Solve->Refine Hirshfeld Hirshfeld Surface (Interaction Analysis) Refine->Hirshfeld

Caption: Workflow for transitioning from crude synthesis to definitive structural resolution using SC-XRD and computational validation.

Diagram 2: Supramolecular Synthon Logic

This diagram details the competitive packing forces specific to bromopyridine sulfonamides.

SynthonLogic Molecule Bromopyridine Sulfonamide Molecule HBond Hydrogen Bonding (Strong) Molecule->HBond XBond Halogen Bonding (Directional) Molecule->XBond Dimer R2,2(8) Dimer (N-H...N) HBond->Dimer Primary Driver Chain C(4) Catemer Chain (N-H...O=S) HBond->Chain Steric Hindrance BrInteraction Br...O=S Interaction (Type II Halogen Bond) XBond->BrInteraction Stabilizes Packing BrInteraction->Chain Promotes Linear Assembly

Caption: Competitive supramolecular synthons. Halogen bonding (Br...O) often disrupts standard dimerization, leading to chain structures.

References

  • BenchChem. (2025).[2] A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Retrieved from

  • Goud, N. R., et al. (2019).[3] Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. National Institutes of Health (NIH). Retrieved from

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from

  • ResearchGate. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Retrieved from

Sources

A Senior Application Scientist's Guide to Validating Sulfonyl Azetidines via ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of novel compounds is paramount. Sulfonyl azetidines, four-membered nitrogen heterocycles, are increasingly vital motifs in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres.[1] However, their inherent ring strain (approximately 25.4 kcal/mol) presents a double-edged sword: it imparts desirable chemical properties but also makes them susceptible to isomerization or ring-opening, complicating structural verification.[1]

This guide provides an in-depth, experience-driven comparison of using ¹³C NMR spectroscopy as a definitive tool for validating the sulfonyl azetidine core structure against potential synthetic byproducts. We will move beyond simple data reporting to explain the causal relationships behind spectroscopic observations and present a self-validating workflow for unambiguous structure elucidation.

The Spectroscopic Challenge: Strain and Ambiguity

The synthesis of azetidines can be challenging, with pathways that might lead to undesired, yet structurally similar, isomers.[2] The primary validation challenge is to unequivocally confirm the presence of the strained four-membered ring and differentiate it from more stable, ring-opened products or other heterocyclic isomers. While ¹H NMR is indispensable, signal overlap and complex coupling can sometimes introduce ambiguity. This is where the superior resolution and distinct chemical shift ranges of ¹³C NMR, especially when coupled with spectral editing techniques, become critical.

¹³C NMR as the Primary Validation Tool: Diagnostic Signals

The chemical environment of each carbon atom in a sulfonyl azetidine dictates its resonance frequency (chemical shift) in the ¹³C NMR spectrum. The powerful electron-withdrawing nature of the N-sulfonyl group and the ring strain significantly influence these shifts, creating a unique spectroscopic fingerprint.

A typical N-sulfonyl azetidine will exhibit three key signals corresponding to the carbons of the heterocyclic ring:

  • C2 and C4 (Carbons adjacent to Nitrogen): These carbons are directly attached to the nitrogen atom, which bears the strongly deshielding sulfonyl group. This effect, combined with the ring strain, typically pushes their chemical shifts downfield into the 50-65 ppm range. These are methine (CH) carbons.

  • C3 (Methylene Carbon): The C3 carbon is a methylene (CH₂) group and is less influenced by the sulfonyl group. It consequently appears further upfield, typically in the 20-40 ppm range.

The clear separation between the C2/C4 and C3 signals is the first crucial indicator of a correctly formed azetidine ring.

Comparative Analysis: Differentiating Azetidines from Key Byproducts

The true power of ¹³C NMR is revealed when comparing the expected spectrum of the target azetidine with that of plausible synthetic impurities. A common side reaction is the ring-opening of the azetidine, which leads to achiral, unsaturated sulfonamides.

Carbon TypeN-Sulfonyl Azetidine (Expected)Ring-Opened Allylic Sulfonamide (Byproduct)Rationale for Difference
Ring Carbons C2/C4 (CH): ~50-65 ppm N/AThe four-membered ring is no longer present.
C3 (CH₂): ~20-40 ppm N/AThe four-membered ring is no longer present.
Olefinic Carbons N/A=CH, =CH₂: ~110-140 ppm The presence of a carbon-carbon double bond in the ring-opened product generates highly deshielded signals in a distinct region of the spectrum.[3][4]
Aliphatic Carbons N/AAliphatic CH₂/CH₃: ~15-30 ppm New aliphatic signals will appear corresponding to the rest of the carbon chain.

Key Insight: The appearance of signals in the olefinic region (>100 ppm) is a definitive red flag, strongly indicating that ring-opening has occurred and the desired azetidine has not been formed or is present as part of a mixture.

The Self-Validating Workflow: Integrating DEPT for Unambiguous Confirmation

While the chemical shifts provide strong evidence, a self-validating protocol is essential for ultimate confidence. This is achieved by complementing the standard broadband-decoupled ¹³C NMR with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. The DEPT-135 pulse sequence is particularly powerful as it differentiates carbons based on the number of attached protons.

  • CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative signals (pointing down).

  • CH groups appear as positive signals.

  • Quaternary carbons (C) are absent.

The Causality: For an N-sulfonyl azetidine, the DEPT-135 spectrum provides an elegant and definitive confirmation. We expect to see:

  • Two positive signals in the 50-65 ppm region, confirming the C2 and C4 positions as methine (CH) groups.

  • One negative signal in the 20-40 ppm region, confirming the C3 position as a methylene (CH₂) group.

This specific pattern of two positive (CH) and one negative (CH₂) signal in the characteristic aliphatic region is the unique and validating signature of the azetidine core.

Mandatory Visualization: The NMR Validation Workflow

The following diagram illustrates the logical flow of experiments for robust structural validation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation A 1. Acquire Standard ¹³C{¹H} Spectrum B 2. Acquire DEPT-135 Spectrum A->B D Observe ~3 signals in 20-65 ppm range? A->D C 3. (Optional) Acquire 2D HSQC Spectrum B->C E Observe 2 positive (CH) & 1 negative (CH₂) signal in DEPT-135? B->E F Correlate ¹H and ¹³C signals to confirm C-H connectivity? C->F D->E Yes H Structure Incorrect D->H No E->F Yes E->H No G Structure Validated F->G Yes F->H No

Caption: Logical workflow for validating sulfonyl azetidine structure using NMR.

Advanced Confirmation: 2D HSQC Spectroscopy

For particularly complex molecules or in cases of signal overlap, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment provides the highest level of confidence.[5][6] This experiment correlates each carbon atom with its directly attached proton(s).

An HSQC spectrum will show a cross-peak connecting the ¹H NMR signal of the protons on C2, C3, and C4 to their corresponding signals in the ¹³C NMR spectrum. This directly links the proton and carbon frameworks of the molecule, leaving no room for ambiguity and confirming the precise C-H connectivity of the azetidine ring.[5]

Experimental Protocol: Acquiring High-Quality Data

Trustworthy data begins with a robust experimental setup.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified sulfonyl azetidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is fully dissolved to avoid peak broadening due to magnetic field inhomogeneity.[5]
  • Filter the solution through a small pipette plugged with glass wool into a clean, dry NMR tube.

2. ¹³C NMR Acquisition:

  • Pulse Program: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker instruments) is recommended for accurate integration if needed, though not typically required for validation. For routine spectra, zgpg30 is sufficient.
  • Spectral Width: ~220-240 ppm (e.g., -10 to 230 ppm).
  • Acquisition Time (AQ): ~1.0-1.5 seconds.
  • Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for ensuring all carbons, especially those near the electronegative sulfonyl group, have fully relaxed before the next pulse.[5]
  • Number of Scans (NS): 1024-4096 scans, depending on sample concentration. The low natural abundance of ¹³C necessitates a higher number of scans compared to ¹H NMR.[4]

3. DEPT-135 Acquisition:

  • Pulse Program: Use the standard DEPT-135 pulse sequence available on the spectrometer software.
  • Parameters: The spectral width, acquisition time, and relaxation delay should be identical to the standard ¹³C experiment to ensure correct spectral alignment.
  • Number of Scans (NS): 256-1024 scans. DEPT is a more sensitive experiment than a standard ¹³C spectrum and requires fewer scans.

Conclusion

Validating the structure of sulfonyl azetidines requires a methodical and evidence-based approach. While ¹H NMR is a cornerstone of structural analysis, the combination of broadband-decoupled ¹³C NMR and DEPT-135 spectroscopy offers a definitive and self-validating system. By understanding the characteristic chemical shifts induced by the sulfonyl group and ring strain, and by using the DEPT-135 experiment to confirm the specific multiplicity of the ring carbons (two CH, one CH₂), researchers can unambiguously differentiate their target molecule from common ring-opened byproducts. This multi-faceted NMR strategy ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing drug discovery and development programs.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-1478. Available from: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Sorensen, E. J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(13), 2402-2424. Available from: [Link]

  • Parmar, D., & Perroux, Y. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3338-3366. Available from: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Available from: [Link]

Sources

A Comparative Guide to the Elemental Analysis of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol for Purity and Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds such as 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, a potent building block in medicinal chemistry, elemental analysis serves as a fundamental arbiter of purity and structural integrity.[1] This guide provides an in-depth, comparative framework for understanding and utilizing elemental analysis to validate this specific molecule, contrasting theoretical expectations with practical outcomes and potential alternatives.

The Gold Standard: Theoretical Elemental Composition

Before any experimental work commences, the theoretical elemental composition must be calculated from the molecular formula. This provides the absolute benchmark against which all experimental results are judged.[2]

The structure of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol is defined by its molecular formula: C₈H₉BrN₂O₃S .

Based on this formula and the atomic weights of the constituent elements, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass (amu)CountTotal MassPercentage (%)
CarbonC12.011896.08832.78%
HydrogenH1.00899.0723.09%
BromineBr79.904179.90427.26%
NitrogenN14.007228.0149.56%
OxygenO15.999347.99716.37%
SulfurS32.065132.06510.94%
Total 293.14 100.00%

Table 1: Theoretical elemental composition of pure 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol.

This theoretical profile is the unique fingerprint of the target molecule. Any significant, experimentally-determined deviation from these values signals the presence of impurities or a structural misassignment.

A Comparative Workflow for Experimental Verification

Elemental analysis is a destructive, quantitative technique that determines the mass percentages of C, H, N, S, and halogens in a sample.[3] A dual-methodology approach is required to comprehensively analyze 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol.

Methodology 1: CHNS Analysis via Combustion This is the most common technique for determining carbon, hydrogen, nitrogen, and sulfur content.[4] The process involves the complete combustion of a precisely weighed sample in an oxygen-rich environment.[5]

Methodology 2: Bromine Determination via Oxygen Flask Combustion Halogens are not detected by standard CHNS analyzers and require a separate method. The Schöniger oxygen flask method is a reliable and well-established technique for this purpose.[6][7]

The combined experimental workflow is visualized below:

Experimental workflow for complete elemental analysis.
Data Interpretation: A Comparative Analysis of Purity

The trustworthiness of elemental analysis lies in comparing the experimental data against the theoretical values.[1] Generally, a deviation of ±0.4% is considered acceptable for a pure compound. Let's compare two hypothetical batches of the synthesized product.

ElementTheoretical %Batch A (High Purity)Δ vs. TheoryBatch B (Impure)Δ vs. TheoryPlausible Reason for Deviation in Batch B
C32.7832.95+0.1735.81+3.03Residual ethyl acetate (C₄H₈O₂) solvent
H3.093.12+0.033.75+0.66Residual ethyl acetate solvent
N9.569.51-0.059.01-0.55Presence of non-nitrogenous impurity
S10.9410.89-0.0510.22-0.72Lower relative amount of target compound
Br27.2627.18-0.0825.45-1.81Lower relative amount of target compound

Table 2: Comparison of elemental analysis data for a high-purity batch (A) versus a contaminated batch (B).

Analysis of Batch A: All values fall comfortably within the ±0.4% acceptance range, providing strong evidence that the sample is of high purity and corresponds to the target structure.

Analysis of Batch B: The data shows significant deviations. The elevated carbon and hydrogen percentages, coupled with decreased percentages for N, S, and Br, strongly suggest the presence of a carbon- and hydrogen-rich, heteroatom-poor impurity. A common culprit in synthesis is residual crystallization solvent, such as ethyl acetate, which would skew the results in this manner.

Comparison with a Key Synthetic Precursor

Elemental analysis is a powerful tool to confirm the successful completion of a synthetic step. Let's compare our target compound with its non-brominated precursor, 1-(Pyridin-3-ylsulfonyl)azetidin-3-ol. This comparison highlights how elemental analysis can definitively distinguish between the starting material and the final product.

Structural and elemental comparison with a key precursor.

As the data clearly shows, the successful incorporation of a single bromine atom drastically alters the elemental profile:

  • Appearance of Bromine: The most obvious change is the presence of 27.26% bromine in the product.

  • Reduction in Other Elements: The significant mass of bromine reduces the relative percentages of all other elements (C, H, N, S).

If an experimental analysis of the final product yielded a bromine content significantly below 27.26% and C, H, N percentages higher than the theoretical values for the product, it would be a clear indication of incomplete bromination and contamination with the starting material.

Experimental Protocols

Protocol 1: CHNS Analysis
  • Calibration: Calibrate the CHNS analyzer using a certified microanalytical standard (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.[3]

  • Combustion: Place the capsule into the autosampler. The instrument will drop the sample into a furnace at ~1000°C with a constant flow of helium carrier gas and a timed injection of pure oxygen. This flash combustion converts C to CO₂, H to H₂O, N to N₂/NOx, and S to SO₂.[4]

  • Reduction & Separation: The combustion gases are passed over heated copper to reduce any nitrogen oxides (NOx) to nitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated on a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier. The instrument's software integrates the signal peaks and calculates the elemental percentages based on the initial sample weight.

Protocol 2: Bromine Determination (Schöniger Oxygen Flask)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper. Fold the paper and secure it in the platinum gauze sample holder of the flask stopper.

  • Absorption Solution: Add 10 mL of an appropriate absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to the 500 mL thick-walled combustion flask.

  • Combustion: Fill the flask with pure oxygen. Ignite the filter paper fuse and immediately plunge the stopper into the flask, sealing it.[8] A safety shield must be used. The sample will combust, converting the organic bromine into hydrogen bromide (HBr) gas, which is then absorbed into the solution as bromide ions (Br⁻).[6][9]

  • Analysis: After allowing the flask to cool and the gases to fully absorb (approx. 15-30 minutes), the resulting solution containing the bromide ions is analyzed. This is typically done via potentiometric titration with silver nitrate or by using ion chromatography.

  • Calculation: The percentage of bromine is calculated from the amount of bromide detected in the solution and the initial sample weight. A blank determination is run to account for any trace halogens in the reagents.

References

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Available at: [Link]

  • Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Available at: [Link]

  • McMurry, J. (n.d.). Combustion analysis of a 31.472 mg sample of the widely used... Pearson. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 1-(5-bromopyridin-2-yl)azetidin-3-ol. Available at: [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Exeter Analytical (UK) Ltd. Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method. Available at: [Link]

  • Orlab Instruments Pvt. Ltd. Oxygen Flask Combustion Unit. Available at: [Link]

  • digicollections.net. 2.4 Oxygen flask method. Available at: [Link]

  • ChemistryTalk. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Reaction Products of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the azetidine ring is a privileged scaffold. Its inherent ring strain and non-planar geometry offer unique vectors for chemical space exploration, making it a valuable building block in modern medicinal chemistry.[1][2][3] Azetidin-3-ol, in particular, serves as a versatile starting material, possessing two reactive sites—the secondary amine and the secondary alcohol—that allow for diverse functionalization pathways.

The Spectroscopic Fingerprint of Azetidin-3-ol

Before delving into its reaction products, it is crucial to establish a baseline understanding of the spectroscopic characteristics of the parent molecule, azetidin-3-ol.

  • ¹H NMR: The proton spectrum of azetidin-3-ol in a solvent like DMSO-d₆ typically shows a multiplet for the C3 methine proton (CH-OH) around 4.2-4.4 ppm. The four methylene protons on the ring (at C2 and C4) often appear as two distinct multiplets between 3.0 and 3.8 ppm due to their diastereotopic nature in the constrained ring. The N-H and O-H protons are visible as broad singlets, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will feature a signal for the C3 carbon bearing the hydroxyl group at approximately 65-70 ppm. The C2 and C4 carbons, being adjacent to the nitrogen, are typically found further downfield, around 50-55 ppm.

  • IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A C-N stretching vibration can also be observed around 1100-1200 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum will prominently display the protonated molecular ion [M+H]⁺ at m/z 74.

The Analytical Workflow

The general workflow for synthesizing and identifying an azetidin-3-ol derivative involves the chemical reaction followed by a multi-technique spectroscopic analysis to confirm the structure of the purified product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Azetidin-3-ol + Reagent(s) B Reaction Work-up A->B C Purification (e.g., Chromatography) B->C D ¹H & ¹³C NMR C->D Sample E Mass Spectrometry (MS) C->E Sample F Infrared (IR) Spectroscopy C->F Sample G Structure Elucidation & Confirmation D->G Data E->G Data F->G Data

Caption: General workflow for synthesis and spectroscopic identification.

Comparison 1: N-Functionalization Products

Reactions at the nitrogen atom are among the most common modifications of azetidin-3-ol. This includes the introduction of protecting groups like tert-butoxycarbonyl (Boc) or the addition of alkyl or acyl substituents.

Caption: General scheme for N-functionalization of azetidin-3-ol.

The primary diagnostic indicators for N-functionalization are the disappearance of the N-H proton signal in ¹H NMR and the N-H stretching band in IR spectroscopy. The introduction of an electron-withdrawing group, such as Boc, causes a downfield shift of the adjacent C2 and C4 protons and carbons.

Table 1: Spectroscopic Data Comparison for N-Functionalization

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Key IR Bands (cm⁻¹) MS (m/z)
Azetidin-3-ol ~3.5 (m, 4H, CH₂), ~4.3 (m, 1H, CH), Broad N-H & O-H~53 (C2/C4), ~68 (C3)3200-3600 (br, N-H, O-H)74 [M+H]⁺
N-Boc-azetidin-3-ol 1.45 (s, 9H, t-Bu), 3.9-4.1 (m, 4H, CH₂), 4.5 (m, 1H, CH)[4]28.5 (t-Bu CH₃), ~58 (C2/C4), ~65 (C3), 80.0 (t-Bu C), 157.0 (C=O)[4]3400 (br, O-H), 1695 (s, C=O)[4]174 [M+H]⁺
N-Benzhydryl-azetidin-3-ol 3.2-3.6 (m, 4H, CH₂), 4.4 (m, 1H, CH), 7.2-7.5 (m, 10H, Ar-H)~62 (C2/C4), ~65 (C3), ~78 (CH-Ph₂), 127-143 (Ar-C)3400 (br, O-H)240 [M+H]⁺[5]
Protocol: Synthesis of N-Boc-azetidin-3-ol
  • Dissolution: Dissolve azetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, typically triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield N-Boc-azetidin-3-ol.[4]

Comparison 2: O-Functionalization Products

Targeting the hydroxyl group at the C3 position leads to the formation of ethers or esters. This pathway is confirmed by the absence of the O-H proton and its corresponding IR stretch, coupled with significant downfield shifts for the C3 proton and carbon.

Caption: General scheme for O-functionalization of azetidin-3-ol.

Causality of Spectral Shifts: The replacement of the hydroxyl proton with an alkyl or acyl group removes the O-H signal. The electronegative oxygen atom, now bonded to another group, deshields the adjacent C3 methine proton (¹H NMR) and carbon (¹³C NMR), causing them to resonate at a lower field (higher ppm).

Table 2: Spectroscopic Data Comparison for O-Functionalization

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Key IR Bands (cm⁻¹) MS (m/z)
N-Boc-azetidin-3-ol ~4.5 (m, 1H, CH -OH)~65 (C3)3400 (br, O-H)174 [M+H]⁺
N-Boc-3-methoxyazetidine ~4.8 (m, 1H, CH -OCH₃), 3.3 (s, 3H, OCH₃)~75 (C3), ~56 (OCH₃)No O-H band, 1695 (s, C=O)188 [M+H]⁺
N-Boc-azetidin-3-yl acetate ~5.2 (m, 1H, CH -OAc), 2.1 (s, 3H, COCH₃)~68 (C3), 21.0 (COCH₃), 171.0 (Ester C=O)No O-H band, 1740 (s, Ester C=O), 1695 (s, Boc C=O)216 [M+H]⁺

Comparison 3: Ring-Opening Products

The inherent strain of the four-membered ring makes azetidin-3-ol susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions which activate the ring by protonating the nitrogen.[5][6][7] This transformation results in a profound change in the molecule's spectroscopic profile, as the cyclic structure is converted to a linear amino alcohol derivative.

Caption: General scheme for nucleophilic ring-opening of azetidin-3-ol.

Spectroscopic Hallmarks of Ring-Opening: The most definitive evidence of a ring-opening event is the complete alteration of the ¹H NMR spectrum. The constrained, often complex multiplets of the azetidine ring protons are replaced by signals characteristic of a flexible aliphatic chain. For instance, the formation of a 1,3-disubstituted-2-propanol derivative will show new methylene (CH₂) and methine (CH) signals with different coupling patterns.[5]

Table 3: Spectroscopic Data Comparison for Ring-Opening

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm) Key IR Bands (cm⁻¹) MS (m/z)
N-Benzhydryl-azetidin-3-ol Multiplets for constrained ring protons ~3.2-3.6~62 (C2/C4), ~65 (C3)3400 (br, O-H)240 [M+H]⁺
1-(Benzhydrylamino)-3-phenoxy-propan-2-ol ~2.8-3.0 (m, 2H, CH₂N), ~4.0 (m, 2H, CH₂O), ~4.1 (m, 1H, CHOH)~50 (CH₂N), ~70 (CHOH), ~72 (CH₂OAr)3350 (br, O-H), 3300 (br, N-H)334 [M+H]⁺[5]
Protocol: General NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry reaction product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8]

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.[9] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9][10]

Conclusion

The spectroscopic identification of azetidin-3-ol reaction products is a systematic process of comparative analysis. By establishing a clear spectroscopic baseline for the starting material, researchers can confidently identify the outcomes of their synthetic transformations. N-functionalization is marked by the loss of the N-H signal, O-functionalization by the loss of the O-H signal and a downfield shift at C3, and ring-opening by a complete transformation of the spectral fingerprint from a constrained cyclic to a flexible acyclic system. This guide provides the foundational data and causal explanations to empower scientists to accurately and efficiently characterize these valuable synthetic intermediates.

References

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. Available from: [Link]

  • Asian Publication Corporation. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3469-3472. Available from: [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Tikrit Journal of Pure Science. Available from: [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Available from: [Link]

  • ResearchGate. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Available from: [Link]

  • Srivastava, V., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Available from: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available from: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available from: [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Available from: [Link]

  • PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Available from: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol

This guide provides a comprehensive operational and safety framework for the handling and disposal of 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol. In the dynamic field of drug discovery, researchers often work with novel compounds for which complete toxicological and safety data are not yet available. Therefore, this document establishes a proactive, risk-based approach. By analyzing the structural components of the molecule and referencing data from analogous compounds, we can construct a robust safety protocol that prioritizes the well-being of laboratory personnel while ensuring experimental integrity.

Hazard Analysis by Structural Analogy

In the absence of a specific Safety Data Sheet (SDS) for 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, a thorough evaluation of its constituent functional groups is essential for predicting potential hazards.

  • Bromopyridine Moiety : The presence of a brominated pyridine ring is a primary consideration. Pyridine derivatives can be toxic, and brominated aromatic compounds may present irritant properties.[1] The precursor, 5-Bromopyridine-3-sulfonyl chloride, is classified as toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2] While the final product is an alcohol and not a reactive sulfonyl chloride, a degree of caution is warranted. Analogous bromopyridine compounds are listed with warnings for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[3]

  • Sulfonyl Group : The sulfonyl functional group is a common feature in many pharmaceuticals. While generally stable in the final compound, related sulfonyl compounds can be irritants.[4] The primary hazard is often associated with the synthetic precursors, such as sulfonyl chlorides, which are water-reactive and corrosive.[2]

  • Azetidine Ring : Azetidines are four-membered nitrogen-containing heterocyclic rings.[5][6] While the parent ring has its own chemical properties, the overall toxicity is heavily influenced by its substituents. Some azetidine derivatives are explored for their biological activity, underscoring the need to prevent direct exposure.

Based on this analysis, it is prudent to treat 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol as a compound that is potentially harmful if ingested or absorbed through the skin, and as a skin, eye, and respiratory irritant.

Quantitative Hazard & Physical Data Summary

The table below summarizes the predicted hazards based on structurally similar molecules. It is critical to note that these are extrapolated data and should be used to inform a conservative safety approach.

ParameterData / Predicted HazardSource / Rationale
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on analogous compound (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone.[3]
GHS Signal Word WarningBased on analogous compound.[3]
Physical Form Likely a solid at room temperature.Based on analogous compounds which are solids.[3][5]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.Standard practice for chemical intermediates.[7] Recommended storage for a similar azetidin-3-ol derivative is sealed in dry, 2-8°C.[8]

Personal Protective Equipment (PPE) Protocol

A multi-tiered approach to PPE is recommended, with the level of protection escalating based on the specific procedure and potential for exposure. All operations must be conducted within a certified chemical fume hood.

Tier 1: Standard Handling (Low-Volume Solutions, Transfers)

This level of protection is the minimum requirement for any work with the compound.

  • Hand Protection : Wear powder-free nitrile gloves. Double-gloving is strongly recommended to protect against undetected punctures and to allow for safe removal of the outer glove if contamination occurs.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with permanently attached side shields are mandatory.[9]

  • Body Protection : A flame-resistant laboratory coat, fully buttoned, is required to protect against minor splashes and spills.

Tier 2: High-Risk Operations (Weighing Solids, Large Volumes, Heating)

These tasks present a greater risk of generating airborne particles or significant splashes.

  • Hand Protection : Continue with the double-gloving practice using nitrile gloves.

  • Eye & Face Protection : Upgrade from safety glasses to chemical splash goggles to provide a full seal around the eyes.[9][10] In addition, a full-face shield should be worn over the goggles when handling larger quantities (>1 gram) of the solid or during any operation with a high splash potential.[11]

  • Body Protection : In addition to the lab coat, a chemical-resistant apron should be worn.

  • Respiratory Protection : While all work should be in a fume hood, if there is any risk of the hood failing or for spill cleanup outside of the hood, a NIOSH-approved respirator with particulate filters (for solids) or organic vapor cartridges should be available.[9][12]

Operational & Disposal Plans

Adherence to strict, step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow: Weighing and Solution Preparation
  • Preparation : Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Don all required Tier 2 PPE (double gloves, lab coat, chemical splash goggles).

  • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a tared weigh boat or glass vial. Avoid creating dust; handle the material gently.

  • Transfer : Use a spatula to carefully transfer the solid into the reaction vessel, which should also be within the fume hood.

  • Solvation : Add the solvent slowly to the solid to avoid splashing.

  • Cleanup : After the transfer is complete, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of any contaminated wipes as hazardous waste.

  • Glove Removal : Remove the outer pair of gloves before exiting the fume hood and dispose of them in the designated hazardous waste container.

Emergency Spill Response
  • Small Spill (<1 gram solid or <50 mL solution in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing Tier 2 PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical spill pads).

    • Gently sweep the solid/absorbent mixture into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[2]

  • Large Spill (>1 gram solid or >50 mL solution) :

    • Evacuate the immediate area and alert the laboratory supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should conduct the cleanup.

Disposal Plan

All waste containing 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol, including crude reaction mixtures, contaminated consumables (gloves, wipes, silica gel), and excess material, must be disposed of as hazardous chemical waste. Brominated organic compounds should not be disposed of down the drain. The likely disposal route is high-temperature incineration by a licensed waste management facility, which is a common practice for pyridine-based waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[13]

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and required actions for safely handling 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol from receipt to disposal.

G cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Disposal start Start: Receive Chemical review_sds Review SDS & Analog Data start->review_sds assess_task Assess Task Risk review_sds->assess_task tier1 Select Tier 1 PPE (Lab Coat, Safety Glasses, Double Nitrile Gloves) assess_task->tier1 Low Risk (Solution Handling) tier2 Select Tier 2 PPE (Add Goggles, Face Shield, Chem-Resistant Apron) assess_task->tier2 High Risk (Weighing Solid) reaction Perform Reaction / Workup tier1->reaction weigh Weigh Solid / Prepare Solution tier2->weigh weigh->reaction spill Spill Occurs reaction->spill Failure end_op End of Operation reaction->end_op Success cleanup Execute Spill Protocol spill->cleanup Small Spill evac evac spill->evac Large Spill (Alert Safety Officer) waste Dispose of all materials as Hazardous Waste (Incineration) cleanup->waste end_op->waste

Caption: Safe Handling & Decision Workflow for 1-(5-Bromopyridin-3-ylsulfonyl)azetidin-3-ol.

References

  • BenchChem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • United States Environmental Protection Agency (EPA). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Echemi. (1-(5-bromopyridin-3-ylsulfonyl)piperidin-3-yl)Methanol.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CymitQuimica. Safety Data Sheet - (4-(Azetidin-1-ylsulfonyl)phenyl)boronic acid.
  • IMPOTUSA. Protective PPE for the chemical industry.
  • Fisher Scientific. Safety Data Sheet - 5-Bromopyridine-3-sulfonyl chloride.
  • Fisher Scientific. Safety Data Sheet - 4-Bromopyridinium chloride.
  • Spectrum Chemical. Material Safety Data Sheet - 4-BROMOTOLUENE.
  • Sigma-Aldrich. Safety Data Sheet - Bronopol.
  • BLDpharm. 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol.
  • PubChemLite. 1-(5-bromopyridin-2-yl)azetidin-3-ol.
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones.
  • Organic Syntheses Procedure. azetidine.
  • Bide Pharmatech. (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.